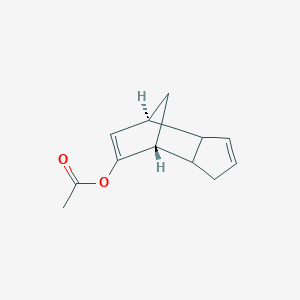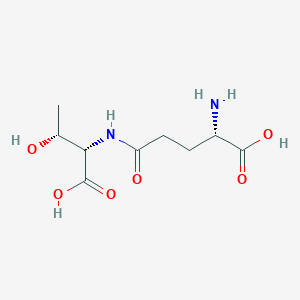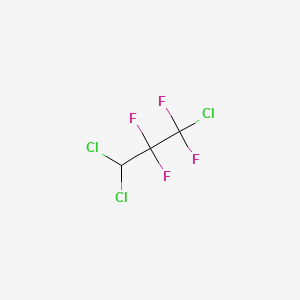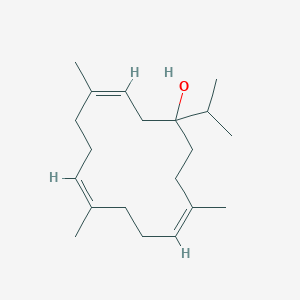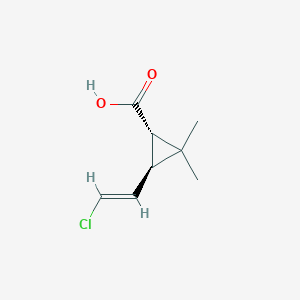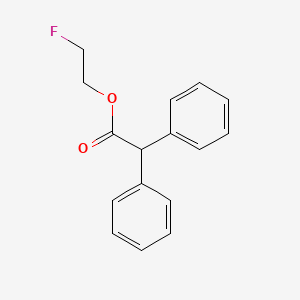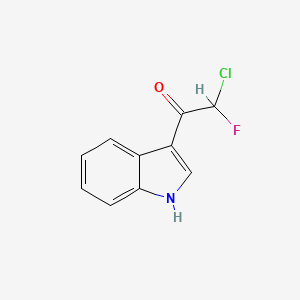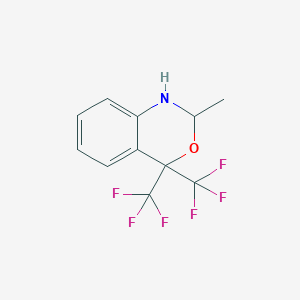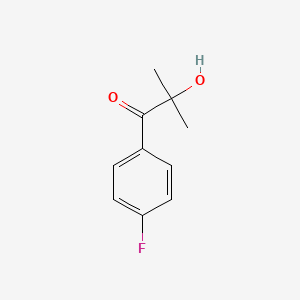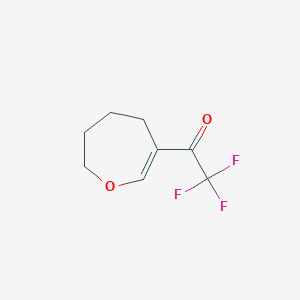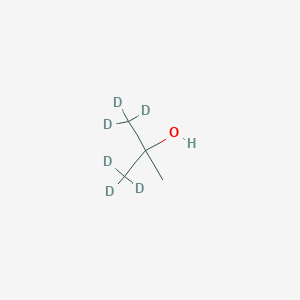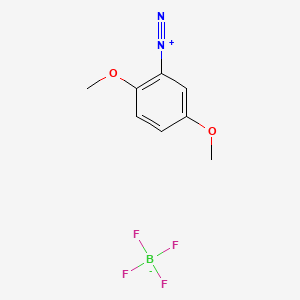![molecular formula C9H10FNO2 B13420402 Methyl [(3-fluorophenyl)methyl]carbamate CAS No. 477263-29-9](/img/structure/B13420402.png)
Methyl [(3-fluorophenyl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(3-fluorophenyl)methyl]carbamate is an organic compound with the molecular formula C9H10FNO2 It is a derivative of carbamic acid and features a fluorinated phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl [(3-fluorophenyl)methyl]carbamate can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzylamine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3-fluorobenzylamine in an appropriate solvent such as dichloromethane.
- Add a base, such as triethylamine, to the solution.
- Slowly add methyl chloroformate to the mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours until completion.
- Purify the product using standard techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial processes may incorporate more robust purification methods, such as recrystallization or distillation, to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl [(3-fluorophenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of N-(3-fluorophenyl)methylcarbamate derivatives.
Reduction: Conversion to N-(3-fluorophenyl)methylamine.
Substitution: Various substituted phenyl carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl [(3-fluorophenyl)methyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl [(3-fluorophenyl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparación Con Compuestos Similares
Methyl carbamate: Lacks the fluorinated phenyl group, making it less specific in certain applications.
Ethyl [(3-fluorophenyl)methyl]carbamate: Similar structure but with an ethyl group instead of a methyl group, which can affect its reactivity and applications.
N-(3-fluorophenyl)carbamate: Similar but without the methyl group, leading to different chemical properties.
Uniqueness: Methyl [(3-fluorophenyl)methyl]carbamate is unique due to the presence of the fluorinated phenyl group, which imparts specific chemical and biological properties. This fluorine atom can enhance the compound’s stability, reactivity, and interaction with biological targets, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
477263-29-9 |
|---|---|
Fórmula molecular |
C9H10FNO2 |
Peso molecular |
183.18 g/mol |
Nombre IUPAC |
methyl N-[(3-fluorophenyl)methyl]carbamate |
InChI |
InChI=1S/C9H10FNO2/c1-13-9(12)11-6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3,(H,11,12) |
Clave InChI |
KVSVLYHEUMWSHY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NCC1=CC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


